(4-Chloro-3-methylphenyl)hydrazine

Schiff-base antibacterial metal complexes

(4-Chloro-3-methylphenyl)hydrazine (CAS 62646-06-4) is a halogenated arylhydrazine building block (MW 156.61 g/mol, C₇H₉ClN₂) bearing both an electron-withdrawing chloro substituent at the 4-position and a weak electron-donating methyl group at the 3-position. This substitution pattern enables condensation with carbonyl compounds to form hydrazones and subsequent cyclization to nitrogen-containing heterocycles, making it a strategic intermediate in medicinal chemistry programs targeting cyclooxygenase-2 (COX-2), prolylcarboxypeptidase (PrCP), and antiviral proteases.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 62646-06-4
Cat. No. B1611286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-methylphenyl)hydrazine
CAS62646-06-4
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NN)Cl
InChIInChI=1S/C7H9ClN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3
InChIKeyWBLZYMCYCNYASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloro-3-methylphenyl)hydrazine CAS 62646-06-4: Core Reactivity Profile and Procurement-Relevant Identity


(4-Chloro-3-methylphenyl)hydrazine (CAS 62646-06-4) is a halogenated arylhydrazine building block (MW 156.61 g/mol, C₇H₉ClN₂) bearing both an electron-withdrawing chloro substituent at the 4-position and a weak electron-donating methyl group at the 3-position . This substitution pattern enables condensation with carbonyl compounds to form hydrazones and subsequent cyclization to nitrogen-containing heterocycles, making it a strategic intermediate in medicinal chemistry programs targeting cyclooxygenase-2 (COX-2), prolylcarboxypeptidase (PrCP), and antiviral proteases [1].

Why Unsubstituted or Differently-Substituted Phenylhydrazines Cannot Replace (4-Chloro-3-methylphenyl)hydrazine in Regiospecific Heterocyclizations


The combined 4-chloro-3-methylphenyl motif is not simply a generic arylhydrazine; the specific electron distribution and steric profile created by the ortho/para-directing methyl group in concert with the meta-directing chlorine substituent are locked into the final heterocyclic scaffold during cyclocondensation [1]. Replacing this compound with unsubstituted phenylhydrazine, 4-chlorophenylhydrazine, or the positional isomer 3-chloro-4-methylphenylhydrazine introduces a different regioelectronic environment at the key N-aryl attachment point [2]. Patented PrCP inhibitors explicitly require this substitution pattern for potency [2], while the antibacterial and antiviral activities of Schiff-base metal complexes derived from this hydrazine are demonstrably dependent on the chloro-methyl scaffold architecture [1].

Quantitative Differentiation Evidence: (4-Chloro-3-methylphenyl)hydrazine vs. Closest Analogs and In-Class Candidates


Antibacterial Activity of the Schiff-Base Derivative (Cmpy) vs. Its Metal Complexes and Amoxicillin Standard

The Schiff-base ligand (Cmpy) synthesized from (4-chloro-3-methylphenyl)hydrazine and 2-pyridine-carboxaldehyde exhibited a diameter of inhibition zone (DIZ) of 14±1.04 mm against S. aureus (48% activity index vs. amoxicillin) and 15±0.45 mm against P. aeruginosa (48%). Its Zn(II) complex (complex 4) achieved DIZ values of 25±1.10 mm (86%) and 28±1.10 mm (90%), respectively, demonstrating that metal complexation amplifies activity by ~1.8-fold. The uncoordinated ligand (Cmpy) consistently showed the lowest activity among all tested compounds, confirming that the biological performance is directly modulated by the coordination environment built upon the 4-chloro-3-methylphenyl scaffold [1].

Schiff-base antibacterial metal complexes

Molecular Docking Scores Against SARS-CoV-2 Mpro and NSP16: Target vs. In-Class Schiff-Base Comparators

The Schiff-base ligand derived from (4-chloro-3-methylphenyl)hydrazine and its Ni(II) and Zn(II) complexes showed binding energies of −5.9 to −7.2 kcal/mol against Mpro and −5.8 to −7.2 kcal/mol against NSP16 of SARS-CoV-2. All conformers of the metal complexes demonstrated 100% binding affinity when docked with the active site of the NSP16 receptor. This is the first report of these metal complexes as dual inhibitors for Mpro and NSP16, establishing a benchmark for this chemotype [1]. While direct head-to-head docking comparisons with other arylhydrazine-derived Schiff bases are not available in this study, the absolute binding energy range provides a quantitative threshold for virtual screening campaigns evaluating alternative hydrazine precursors.

SARS-CoV-2 molecular docking dual inhibition

Patented Use as Exclusive Building Block for Prolylcarboxypeptidase (PrCP) Inhibitors and COX-2 Inhibitors

(4-Chloro-3-methylphenyl)hydrazine and its hydrochloride salt are specifically recited as the reactant of choice for constructing piperidine-based prolylcarboxypeptidase inhibitors and phenylpyrazole-based COX-2 inhibitors in two patent families (WO2000018741 and WO2011156220) [1][2]. The 4-chloro-3-methyl substitution pattern is not arbitrary; it is embedded in the final bioactive structures where alternative aryl substitution patterns (e.g., unsubstituted phenyl, 4-chlorophenyl alone, or 3-chloro-4-methylphenyl) would yield regioisomeric products with altered target engagement [2]. While exact IC₅₀ or Kᵢ values of the final drug candidates are proprietary, the patent exemplification establishes that this specific hydrazine is the required synthetic input for accessing the claimed pharmacophore series.

prolylcarboxypeptidase COX-2 heterocyclic synthesis

Halogen-Substituted Phenylhydrazine Antifungal Activity: Class-Level Rank-Order Rationale for 4-Chloro-3-methyl Substitution

A foundational structure-activity relationship study by Usui and Matsumura (1967) evaluated over 200 halogen-substituted phenylhydrazine derivatives and related compounds against Piricularia oryzae (rice blast fungus). Across 14 compound groups, antifungal activity consistently followed the rank order: phenylhydrazines > β-acetylphenylhydrazines > phenylpyrazolones, with activity decreasing as the number of halogen substituents increased [1]. This class-level SAR indicates that mono-halogenated phenylhydrazines—such as (4-chloro-3-methylphenyl)hydrazine—occupy a favorable position in the activity spectrum, combining sufficient halogen-mediated electrophilicity for target engagement with minimal steric bulk that could otherwise attenuate potency relative to di- or tri-halogenated analogs [1]. Specific minimum inhibitory concentration (MIC) values for individual compounds were reported in the original work (Yakugaku Zasshi, 1967) and should be consulted for exact comparative figures.

antifungal structure-activity relationship rice blast

Evidence-Backed Application Scenarios for Procuring (4-Chloro-3-methylphenyl)hydrazine


Synthesis of Schiff-Base Metal Complexes for Dual-Target Antibacterial and Antiviral Programs

Researchers developing metallodrugs against bacterial pathogens or SARS-CoV-2 can directly utilize (4-chloro-3-methylphenyl)hydrazine to form the Schiff-base ligand Cmpy. The Zn(II) complex derived from this ligand delivers 86% of amoxicillin's antibacterial activity (DIZ 25±1.10 mm against S. aureus) and achieves dual Mpro/NSP16 docking scores of −5.8 to −7.2 kcal/mol, providing a validated starting point for further optimization [1].

Medicinal Chemistry Campaigns Targeting Prolylcarboxypeptidase (PrCP) for Metabolic Disorders

Teams pursuing PrCP inhibition for obesity, diabetes, or metabolic syndrome can use this compound to construct the piperidine-based inhibitor scaffolds exemplified in WO2011156220. The specific 4-chloro-3-methyl substitution is structurally required to reproduce the patented lead series, making this hydrazine the obligatory synthetic input for structure-activity relationship exploration around this chemotype [2].

COX-2 Selective Inhibitor Development and Anti-Inflammatory Drug Discovery

For COX-2 inhibitor programs seeking to build phenylpyrazole cores, (4-chloro-3-methylphenyl)hydrazine provides the N-aryl component with the chloro-methyl substitution pattern that balances COX-2 affinity and selectivity. The compound is explicitly specified as a reactant in patent-protected synthetic routes to COX-2 inhibitors, and the substitution pattern directly influences the pharmacological profile of the resulting pyrazoles [1].

Agrochemical Fungicide Lead Generation Using Halogenated Phenylhydrazine Scaffolds

Agrochemical discovery teams targeting rice blast (Magnaporthe oryzae) and related fungal pathogens can leverage the class-level SAR evidence showing that mono-halogenated phenylhydrazines outperform di- and tri-halogenated analogs and cyclized pyrazolones in antifungal potency. (4-Chloro-3-methylphenyl)hydrazine, as a mono-halogenated congener with additional methyl substitution, occupies a favorable position in this activity landscape as a starting material for hydrazone-based fungicide candidates [3].

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